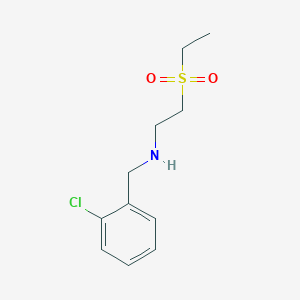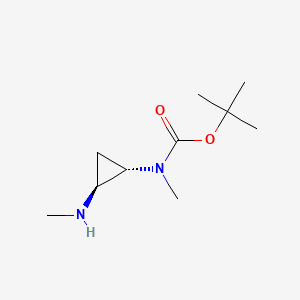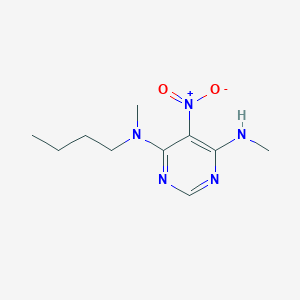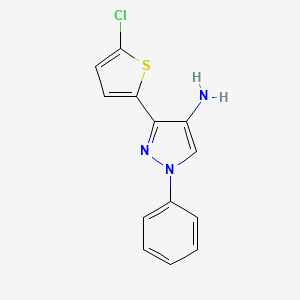
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine: is an organic compound characterized by the presence of a chlorobenzyl group, an ethylsulfonyl group, and an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorobenzyl chloride is reacted with ethylsulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanamines.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
類似化合物との比較
- n-(2-Chlorobenzyl)-2-(methylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(propylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(butylsulfonyl)ethan-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfonyl group.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with molecular targets.
- Applications: While all these compounds may share similar applications, the specific properties of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine make it particularly suitable for certain reactions or interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H16ClNO2S |
|---|---|
分子量 |
261.77 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-16(14,15)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChIキー |
WMUOLTAIQDMEFG-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCNCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)

![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)


![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)




